molecular formula C20H18O7 B1632257 Erythrinin F CAS No. 1616592-60-9

Erythrinin F

Cat. No. B1632257
CAS RN: 1616592-60-9
M. Wt: 370.4 g/mol
InChI Key: DMNFLFWDOVOSQV-UHFFFAOYSA-N
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Description

Erythrinin F is a type of flavonoid . It is a yellow amorphous powder and is sourced from the barks of Erythrina variegata . Its molecular formula is C20H18O7 .


Molecular Structure Analysis

The molecular structure of Erythrinin F has been determined through extensive spectroscopic studies . The chemical name for Erythrinin F is 3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one .


Physical And Chemical Properties Analysis

Erythrinin F has a molecular weight of 370.35 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Isoflavonoid Compound Identification

Erythrinin F has been identified as a part of the isoflavonoid compounds extracted from various Erythrina species. In a study by Wang et al. (2013), five unknown isoflavonoids, including erythrinins D-H, were isolated from Erythrina arborescens. The study highlights the structural elucidation of these compounds, contributing to the understanding of isoflavonoid diversity in the Erythrina genus Wang et al., 2013.

Chemical Synthesis Research

Research has also focused on the chemical synthesis of erythrinin compounds. Suresh et al. (1985) synthesized Erythrinin A through oxidative rearrangement, demonstrating the potential for laboratory production of these compounds and their derivatives Suresh et al., 1985.

Pharmacological Properties of Erythrina Species

A comprehensive review by Rambo et al. (2019) on the Erythrina genus, known for its alkaloids including erythrinin compounds, outlines their potential anxiolytic and anticonvulsant properties, highlighting the therapeutic potential of these compounds Rambo et al., 2019.

Erythrinin Alkaloids and Isoflavonoids in Erythrina Poeppigiana

Tanaka et al. (2001) isolated a new erythrinan alkaloid from the wood of Erythrina poeppigiana, along with known compounds like erythrinin C, further contributing to the understanding of the chemical composition of Erythrina species Tanaka et al., 2001.

Acetylcholinesterase Inhibitory Activity

A 2020 study by Nassief et al. investigated the acetylcholinesterase inhibitory activity of alkaloids isolated from Erythrina caffra, indicating the potential of erythrinin compounds in treating neurological disorders Nassief et al., 2020.

Isoflavonoids from Erythrina Suberosa

In another study, Tanaka et al. (2001) isolated isoflavonoids from Erythrina suberosa, including erysubins C-F, which provided further insights into the chemical diversity of the Erythrina genus Tanaka et al., 2001.

properties

IUPAC Name

3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNFLFWDOVOSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythrinin F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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